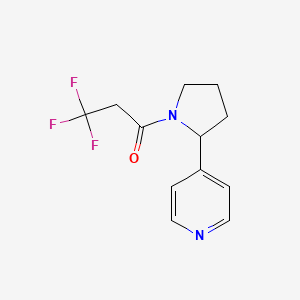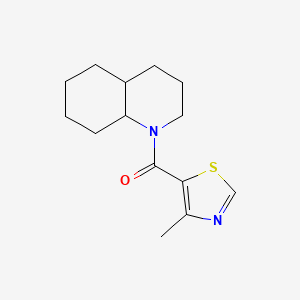![molecular formula C14H14ClN3O B7544576 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. It was initially identified as a compound that could rescue the function of a mutant p53 protein, which is commonly found in cancer cells. Since then, CP-31398 has been investigated for its ability to inhibit tumor growth, induce apoptosis, and enhance chemotherapy efficacy.
作用机制
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one works by stabilizing the mutant p53 protein, which is commonly found in cancer cells. Mutant p53 is often misfolded and degraded, leading to loss of function. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one binds to the mutant p53 protein and induces a conformational change that stabilizes the protein, allowing it to regain its tumor suppressor function. In addition, 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been shown to modulate the expression of other genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one is its specificity for mutant p53, which is commonly found in cancer cells. This makes it a potential targeted therapy for cancer. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, one limitation of 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This can be overcome by formulating 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one in a suitable delivery system, such as liposomes or nanoparticles.
未来方向
There are several potential future directions for 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one research. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been shown to sensitize cancer cells to these treatments, which could enhance their efficacy. Another direction is the development of more potent and selective 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one analogs, which could improve its therapeutic potential. Finally, 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one could be investigated for its potential use in other diseases where mutant p53 is implicated, such as neurodegenerative disorders.
合成方法
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 7-chloroquinoline with formaldehyde and piperazine, followed by a series of purification steps to obtain the final product. This synthesis has been optimized to yield high purity 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one with good reproducibility.
科学研究应用
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has been extensively studied in various preclinical models of cancer, including breast, prostate, and lung cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells, both alone and in combination with chemotherapy drugs. 4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one has also been investigated for its potential to sensitize cancer cells to radiation therapy.
属性
IUPAC Name |
4-[(7-chloroquinolin-8-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-12-4-3-10-2-1-5-17-14(10)11(12)8-18-7-6-16-13(19)9-18/h1-5H,6-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJUYTSLPSZLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=C(C=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methoxyphenyl)methoxy]-3-[4-(1H-pyrazol-5-yl)piperidin-1-yl]propan-2-ol](/img/structure/B7544503.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethyl-N-methylthiophene-2-carboxamide](/img/structure/B7544506.png)

![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![N-[3-(furan-2-ylmethoxy)propyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7544525.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)
![N-{3-[5-(furan-2-yl)-1-(pyrrolidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B7544546.png)
![2,6-Dimethyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544551.png)
![2-[[5-(Dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7544552.png)
![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide](/img/structure/B7544588.png)
